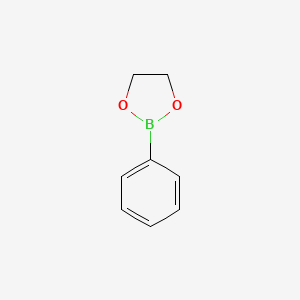

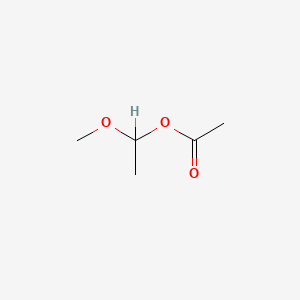

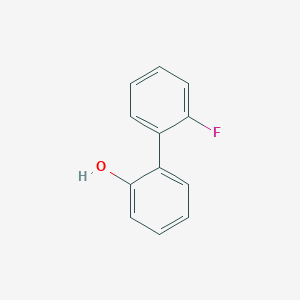

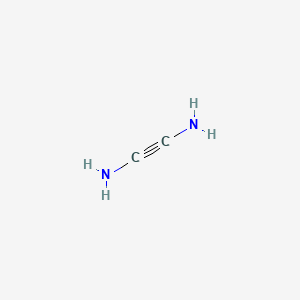

![molecular formula C16H26BrNO3S B3052778 Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]- CAS No. 452342-04-0](/img/structure/B3052778.png)

Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]-

Descripción general

Descripción

Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]- is a chemical compound with the molecular formula C₁₀H₁₅NO₂S . It falls under the category of sulfonamides and contains a benzene ring substituted with a sulfonamide group and an aliphatic chain. The compound’s systematic IUPAC name is N-butylbenzenesulfonamide . It is also known by other names such as Plastomoll BMB , N-Butylbenzenesulfonamide , and Dellatol BBS .

Synthesis Analysis

The synthesis of this compound involves the reaction of a suitable benzene derivative (such as benzenesulfonyl chloride) with n-butanol in the presence of a base (such as sodium hydroxide). The butyl group replaces the sulfonyl chloride group, resulting in the formation of N-butylbenzenesulfonamide . Detailed synthetic pathways and optimization conditions can be found in relevant literature .

Molecular Structure Analysis

Aplicaciones Científicas De Investigación

Photodynamic Therapy Applications

Benzenesulfonamide derivatives, specifically zinc(II) phthalocyanine substituted with benzenesulfonamide units, have shown significant potential in photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for cancer treatment in PDT. Their spectroscopic, photophysical, and photochemical properties suggest their remarkable potential in medical applications, particularly in targeting and eradicating cancer cells through light-induced reactions (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Chemistry Applications

Benzenesulfonamides play a crucial role as intermediates in synthetic chemistry. Their ability to undergo oxidative cross-coupling reactions with alkenes in the presence of palladium and copper catalyst systems under air conditions has been demonstrated. This process leads to the production of complex organic compounds, highlighting the versatility of benzenesulfonamides in facilitating bond formation and synthesis of diverse chemical structures (Miura, Tsuda, Satoh, Pivsa-Art, & Nomura, 1998).

Antimicrobial Activity

A series of N-substituted sulfonamides synthesized from benzenesulfonamides have been screened for antimicrobial activity. Compounds derived from these syntheses have shown inhibitory potential against enzymes like lipoxygenase, suggesting their application in developing antimicrobial agents. Such studies indicate the broad scope of benzenesulfonamides in contributing to the discovery and development of new drugs with potential antibacterial and anti-inflammatory properties (Rehman et al., 2011).

Catalytic Activity in Asymmetric Synthesis

Benzenesulfonamides have been utilized in the field of asymmetric synthesis as well. Cinchonidinium salts derived from the quaternization of cinchonidine with benzenesulfonamides have demonstrated highly enantioselective catalytic activity. This property is crucial in producing chiral molecules, which are important in pharmaceuticals, where the 3D arrangement of molecule components can significantly affect the drug's efficacy and safety (Itsuno, Yamamoto, & Takata, 2014).

Neurotoxicity Studies

Research on N-Butyl benzenesulfonamide, a neurotoxic plasticizer, has provided insights into its potential to induce motor dysfunction in animal models. This work is crucial for understanding the neurotoxic effects of certain chemicals and for developing safety standards to protect human health (Strong et al., 2004).

Propiedades

IUPAC Name |

3-[4-(6-bromohexoxy)butyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BrNO3S/c17-11-4-1-2-5-12-21-13-6-3-8-15-9-7-10-16(14-15)22(18,19)20/h7,9-10,14H,1-6,8,11-13H2,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKRPPMIYIHXMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)CCCCOCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619599 | |

| Record name | 3-{4-[(6-Bromohexyl)oxy]butyl}benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

452342-04-0 | |

| Record name | 3-{4-[(6-Bromohexyl)oxy]butyl}benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

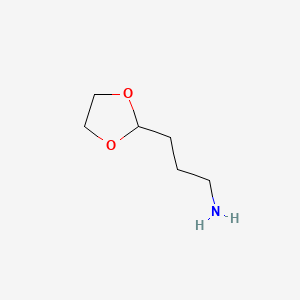

![4-({[(4-Tert-butylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B3052713.png)